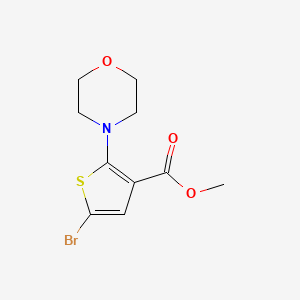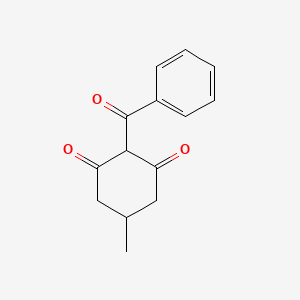
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid is a chiral amino acid derivative It is characterized by the presence of a morpholine ring, a methoxycarbonyl group, and a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid.
Protection of the Amino Group: The amino group is protected using a methoxycarbonyl group to prevent unwanted reactions.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Final Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency.
化学反应分析
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
科学研究应用
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
(S)-2-((Methoxycarbonyl)amino)-4-piperidinobutanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
(S)-2-((Methoxycarbonyl)amino)-4-pyrrolidinobutanoic acid: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.
属性
分子式 |
C10H18N2O5 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
(2S)-2-(methoxycarbonylamino)-4-morpholin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-16-10(15)11-8(9(13)14)2-3-12-4-6-17-7-5-12/h8H,2-7H2,1H3,(H,11,15)(H,13,14)/t8-/m0/s1 |
InChI 键 |
ZFRVCIWKXAZBBJ-QMMMGPOBSA-N |
手性 SMILES |
COC(=O)N[C@@H](CCN1CCOCC1)C(=O)O |
规范 SMILES |
COC(=O)NC(CCN1CCOCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)


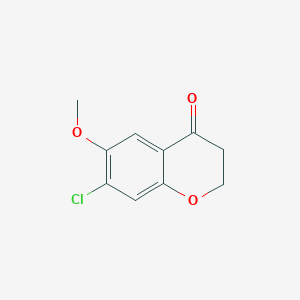

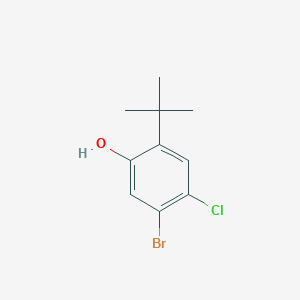


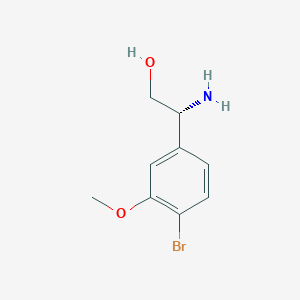
![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)
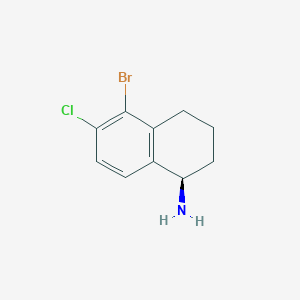
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)
